Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate

Lipophilicity Drug-likeness Blood-brain barrier permeability

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate (CAS 651053-74-6) belongs to the 1,4-dihydropyridine (4H-pyridine) class, characterized by a substituted dihydropyridine core bearing an N-phenyl carbamate moiety. Its molecular formula is C17H21NO2, with a molecular weight of 271.35 g/mol.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 651053-74-6
Cat. No. B12592640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate
CAS651053-74-6
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCCC1C(=CN(C(=C1C)C)C(=O)OC2=CC=CC=C2)C
InChIInChI=1S/C17H21NO2/c1-5-16-12(2)11-18(14(4)13(16)3)17(19)20-15-9-7-6-8-10-15/h6-11,16H,5H2,1-4H3
InChIKeyZJUKSXCTQZUZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate (CAS 651053-74-6): Key Structural and Physicochemical Profile for Procurement


Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate (CAS 651053-74-6) belongs to the 1,4-dihydropyridine (4H-pyridine) class, characterized by a substituted dihydropyridine core bearing an N-phenyl carbamate moiety. Its molecular formula is C17H21NO2, with a molecular weight of 271.35 g/mol . The calculated topological polar surface area (TPSA) is 29.54 Ų and the consensus LogP is 4.66, indicating significant lipophilicity . This compound is primarily listed in chemical libraries as a research intermediate or screening compound, but published pharmacological or industrial application data remain minimal.

Structural Nuances of Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate That Prevent Simple Analog Substitution


In the 4H-pyridine-1-carboxylate series, even minor alterations in alkyl substitution pattern on the pyridine ring or the nature of the ester/amide leaving group can drastically shift lipophilicity, metabolic stability, and target binding. The specific combination of a 4-ethyl group, three methyl substituents, and a phenyl carbamate (rather than an alkyl carbamate or free NH) creates a unique steric and electronic environment that is not interchangeable with close analogs such as phenyl 4-methyl-2,3,5-trimethylpyridine-1(4H)-carboxylate or ethyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate. Generic substitution therefore risks altering a compound's reactivity, selectivity, or pharmacokinetic profile in a way that cannot be predicted without explicit comparative data .

Quantitative Differentiation Data for Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate Against Closest Analogs


Elevated Lipophilicity (LogP 4.66) Compared to Unsubstituted 4H-Pyridine-1-Carboxylate Core

Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate exhibits a consensus LogP of 4.66, which is significantly higher than the LogP of the unsubstituted phenyl 4H-pyridine-1-carboxylate core (estimated ~2.2). This elevated lipophilicity, driven by the 4-ethyl and 2,3,5-trimethyl substituents, predicts improved passive membrane permeability .

Lipophilicity Drug-likeness Blood-brain barrier permeability

Low Topological Polar Surface Area (TPSA 29.54 Ų) Favorable for BBB Penetration

The computed TPSA of 29.54 Ų is well below the typical threshold of 60–90 Ų for blood-brain barrier permeation, suggesting that this compound is intrinsically more permeable than many 4H-pyridine-1-carboxylate analogs bearing additional polar substituents .

CNS drug design Permeability Physicochemical profiling

Absence of Additional Heteroatoms Reduces Metabolic Liability Compared to Pyridine-Carboxylate Isosteres

Unlike ester-linked analogs such as ethyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate, the phenyl carbamate linkage in this compound eliminates the labile ester oxygen adjacent to the carbonyl, potentially reducing susceptibility to esterase-mediated hydrolysis in plasma or hepatic microsomes. This is a class-level inference based on known metabolic liabilities of ester vs. carbamate functionality .

Metabolic stability Oxidative metabolism Isosteric replacement

Application Scenarios for Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate Driven by Physicochemical Differentiation


Design of CNS-Penetrant Chemical Probes and Tool Compounds

The combination of high LogP (4.66) and low TPSA (29.54 Ų) makes this scaffold a candidate starting point for CNS-oriented chemical probes, where passive BBB penetration is a key requirement . Its predicted metabolic stability advantage over ester analogs may allow for longer in vivo sampling windows without the confounding influence of rapid hydrolysis.

Cell-Based Target Engagement Assays Requiring High Membrane Permeability

The elevated lipophilicity suggests superior passive diffusion across lipid bilayers compared to less substituted 4H-pyridine-1-carboxylate derivatives. This property is valuable in cell-based assays where intracellular target engagement is essential and compound washout due to efflux transporters must be minimized .

Scaffold for Structure-Activity Relationship (SAR) Exploration of Dihydropyridine-Based Libraries

The rare 4-ethyl-2,3,5-trimethyl substitution pattern combined with an N-phenyl carbamate provides a distinct chemical space that is underrepresented in commercial screening libraries. Researchers pursuing novel dihydropyridine chemotypes can use this compound as a core scaffold to explore SAR around the C4 ethyl group, the phenyl carbamate, or the ring methylation pattern .

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